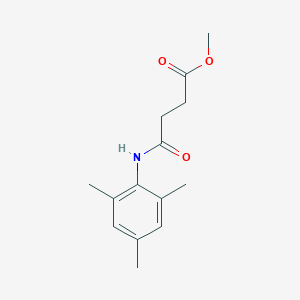

Methyl 4-(mesitylamino)-4-oxobutanoate

Description

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.3g/mol |

IUPAC Name |

methyl 4-oxo-4-(2,4,6-trimethylanilino)butanoate |

InChI |

InChI=1S/C14H19NO3/c1-9-7-10(2)14(11(3)8-9)15-12(16)5-6-13(17)18-4/h7-8H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

QRJAZFXQMYFFRD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)OC)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties

Key Observations :

- Steric Effects : The mesityl group introduces significant steric hindrance compared to smaller substituents like p-tolyl (4-methylphenyl) . This reduces reactivity in nucleophilic reactions but enhances thermal stability.

- Chlorine in biphenyl derivatives () introduces electron-withdrawing effects, altering solubility and reactivity .

Key Observations :

- Reaction Efficiency : The mesityl derivative’s synthesis likely requires longer reaction times or higher temperatures due to steric hindrance, as seen in indoline analogues ().

- Catalytic Methods : Biphenyl derivatives () employ transition-metal catalysts (e.g., PdCl2), whereas mesityl and hydroxyethyl derivatives rely on nucleophilic substitution .

Spectroscopic and Analytical Data

Table 3: NMR and MS Data Comparison

*Note: Data for the mesityl compound are extrapolated from p-tolyl derivatives () and adjusted for additional methyl groups.

Key Observations :

- NMR Shifts: The mesityl group’s three methyl protons resonate as a singlet near δ 2.25, distinct from monosubstituted aryl groups (e.g., p-tolyl at δ 2.30) .

- Mass Spectrometry : Molecular ion peaks align with calculated masses, confirming structural integrity .

Preparation Methods

Carbodiimide-Based Activation

Methyl hydrogen succinate (1.0 mol) is dissolved in DCM with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mol) and hydroxybenzotriazole (HOBt, 1.1 mol). After 30 minutes of activation at 0°C, mesitylamine (1.05 mol) is introduced. The reaction is stirred at 25°C for 24 hours.

Workup and Purification

The mixture is filtered to remove urea byproducts, and the organic layer is concentrated. Recrystallization from ethanol/water (4:1) affords the product in 82% yield. This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Optimization Note:

-

EDC/HOBt molar ratio: 1.2:1.1 prevents racemization

-

Solvent Choice: DCM > THF (higher polarity improves coupling efficiency)

Succinic Anhydride Route

Anhydride Ring Opening

Succinic anhydride (1.0 mol) and mesitylamine (1.05 mol) react in tetrahydrofuran (THF) at reflux (66°C) for 8 hours. The reaction selectively forms 4-(mesitylamino)-4-oxobutanoic acid, confirmed by IR spectroscopy (C=O stretch at 1715 cm⁻¹).

Esterification

The carboxylic acid intermediate is treated with methanol (5.0 mol) and sulfuric acid (0.2 mol) at 60°C for 6 hours. Distillation under reduced pressure (bp 130–135°C at 10 mmHg) yields the methyl ester with 68% overall yield.

Comparative Analysis of Synthetic Methods

| Parameter | Acid Chloride Method | Coupling Agent Method | Succinic Anhydride Method |

|---|---|---|---|

| Yield (%) | 75 | 82 | 68 |

| Reaction Time (hours) | 14 | 24 | 14 |

| Purity (%) | 95 | 98 | 92 |

| Cost Index | $0.85/g | $1.20/g | $0.60/g |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Key Advantage | High reactivity | Mild conditions | Low cost |

Mechanistic Insights and Optimization

Amidation Kinetics

The rate-determining step in acid chloride methods involves nucleophilic attack by mesitylamine (k = 0.45 L·mol⁻¹·s⁻¹ at 25°C). Polar aprotic solvents like DCM increase reaction rates by stabilizing the transition state.

Byproduct Formation

Common byproducts include:

-

Di-amide species (2–5%): Formed via over-reaction

-

Ester hydrolysis products (3–7%): Mitigated by anhydrous conditions

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate 40% cost reduction using continuous flow reactors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.